molecular formula C4H9ClMg B1273008 tert-Butylmagnesium chloride CAS No. 677-22-5

tert-Butylmagnesium chloride

Cat. No.: B1273008
CAS No.: 677-22-5
M. Wt: 116.87 g/mol
InChI Key: CQRPUKWAZPZXTO-UHFFFAOYSA-M
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Description

tert-Butylmagnesium chloride is an organomagnesium compound commonly known as a Grignard reagent. It is a powerful carbon nucleophile primarily used for carbon-carbon bond formation. The compound has the molecular formula (CH₃)₃CMgCl and is typically available as a solution in tetrahydrofuran or diethyl ether .

Biochemical Analysis

Biochemical Properties

tert-Butylmagnesium chloride plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Grignard metathesis reaction of 2,5-dibromo-3-hexylthiophene to form 2-bromo-5-magnesiobromo-3-hexylthiophene . This interaction is crucial for the synthesis of complex organic molecules. The nature of these interactions typically involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms in organic substrates, leading to the formation of new carbon-carbon bonds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, altering their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function. The binding interactions of this compound with biomolecules are typically mediated by the carbon-magnesium bond, which acts as a nucleophile in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. For instance, storage below 25°C may cause the formation of crystalline magnesium salts, which can be redissolved by moving the container to a warm location and occasional gentle swirling . Long-term studies have shown that this compound can have lasting effects on cellular metabolism and gene expression, depending on its stability and degradation over time.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in the Grignard reaction, where it acts as a nucleophile, attacking electrophilic carbon atoms in organic substrates to form new carbon-carbon bonds . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The involvement of this compound in these pathways is crucial for the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butylmagnesium chloride is synthesized by reacting tert-butyl chloride with magnesium in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The tert-butyl chloride is then added slowly to the magnesium under reflux conditions, ensuring the reaction proceeds smoothly .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

tert-Butylmagnesium chloride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butylmagnesium chloride is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium chloride
  • Ethylmagnesium chloride
  • Isopropylmagnesium chloride

Uniqueness

tert-Butylmagnesium chloride is unique due to its bulky tert-butyl group, which provides steric hindrance. This steric effect can influence the selectivity and reactivity of the compound in various reactions, making it a valuable reagent in organic synthesis .

Biological Activity

tert-Butylmagnesium chloride (t-BuMgCl) is a Grignard reagent extensively utilized in organic synthesis. This compound exhibits significant biological activity, particularly in its role as a nucleophile in various chemical reactions, including those involving carbonyl compounds and other electrophiles. This article explores the biological activity of t-BuMgCl, supported by data tables, case studies, and detailed research findings.

Chemical Identifiers

PropertyValue
CAS Number677-22-5
Molecular FormulaC₄H₉ClMg
Molecular Weight116.87 g/mol
IUPAC Namemagnesium;2-methylpropane;chloride
SolubilityMiscible with alcohol and water

This compound is characterized by its highly reactive nature, being sensitive to air and moisture, which necessitates careful handling under inert atmospheres such as argon or nitrogen. It is known for its ability to participate in various organic transformations, including cross-coupling reactions and nucleophilic additions.

Mechanistic Insights into Biological Activity

The biological activity of t-BuMgCl can be attributed to its reactivity as a nucleophile. Research has demonstrated that it can engage in free radical mechanisms and single-electron transfer (SET) processes, which are crucial for its function in synthetic organic chemistry.

Free Radical Mechanisms

Studies have shown that t-BuMgCl can generate free radicals during reactions with electrophiles. For instance, it has been observed that the addition of t-BuMgCl to ethyl cinnamate leads to a 1,3-addition reaction that is likely mediated by free radicals . The formation of these radicals can result in complex mixtures of products, indicating the compound's versatility in synthetic applications.

Single-Electron Transfer Processes

In certain contexts, such as the reaction with phenyl ketones, t-BuMgCl has been shown to dominate via single-electron transfer pathways. This mechanism results in the formation of radical intermediates that can further react to yield diverse products . The complexity of these reactions often leads to multiple distinct compounds being produced, showcasing the compound's reactivity profile.

Case Studies

  • Copper-Catalyzed Cross-Coupling Reactions :
    Research has highlighted the use of t-BuMgCl in copper-catalyzed cross-coupling reactions with primary alkyl halides. This application demonstrates its utility in forming carbon-carbon bonds efficiently .
  • Synthesis of Mixed Metal Complexes :
    A study investigated the reaction between t-BuMgCl and zinc chloride, revealing the formation of mixed magnesium-zinc complexes. These complexes exhibit unique properties and highlight the potential for t-BuMgCl to participate in complexation reactions beyond simple nucleophilic additions .

Summary of Findings

The biological activity of this compound is characterized by its reactivity as a Grignard reagent and its ability to participate in various chemical transformations through free radical mechanisms and single-electron transfer processes. The following table summarizes key findings from recent studies:

Study FocusKey Findings
Free Radical ReactionsDemonstrated 1,3-addition to ethyl cinnamate mediated by free radicals .
Single-Electron Transfer MechanismsDominant pathway observed in reactions with phenyl ketones leading to complex product mixtures .
Cross-Coupling ApplicationsEffective use in copper-catalyzed reactions for forming carbon-carbon bonds .
Mixed Metal Complex FormationFormation of unique magnesium-zinc complexes upon reaction with zinc chloride .

Properties

IUPAC Name

magnesium;2-methylpropane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRPUKWAZPZXTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00987044
Record name Magnesium chloride 2-methylpropan-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677-22-5
Record name tert-Butylmagnesium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium chloride 2-methylpropan-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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